13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene
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Overview
Description
FR252384 is a small molecule drug developed by Fujisawa Pharmaceutical Co, LtdThe compound has shown potential in various therapeutic areas, particularly in the treatment of obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR252384 is synthesized through a series of chemical reactions involving tetrahydrodiazabenzazulene derivatives. The lead compound was discovered by screening an in-house chemical library. The synthesis involves multiple steps, including the formation of the tetrahydrodiazabenzazulene core structure and subsequent modifications to enhance its affinity for the neuropeptide Y receptor type 5 .
Industrial Production Methods
The industrial production of FR252384 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
FR252384 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of FR252384 with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
FR252384 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide Y receptor type 5 and its role in various physiological processes.
Biology: The compound is used in biological studies to investigate its effects on cellular signaling pathways and receptor interactions.
Medicine: FR252384 has potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Industry: The compound is used in the pharmaceutical industry for drug development and screening purposes.
Mechanism of Action
FR252384 exerts its effects by antagonizing the neuropeptide Y receptor type 5. This receptor is involved in regulating food intake and energy balance. By blocking this receptor, FR252384 can reduce appetite and promote weight loss. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and modulation of G protein-coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
FR240662: Another tetrahydrodiazabenzazulene derivative with high affinity for the neuropeptide Y receptor type 5.
BIBP 3226: A non-peptide antagonist of the neuropeptide Y receptor type 1.
SR 120819A: A selective antagonist of the neuropeptide Y receptor type 1.
Uniqueness of FR252384
FR252384 is unique due to its high affinity for the neuropeptide Y receptor type 5, oral absorption, and permeability to the brain. These properties make it a promising candidate for therapeutic applications in obesity and related metabolic disorders .
Biological Activity
The compound 13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a unique arrangement of pyridine and diazatricyclo moieties, which contribute to its biological properties. The molecular formula is C18H18N4, with a molecular weight of approximately 306.37 g/mol.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Drug Target Insights highlighted the anticancer effects of pyridine-based compounds against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyridine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
13-Methyl... | C. albicans | 8 µg/mL |
This data suggests that This compound may possess similar antimicrobial properties .
Neuroprotective Effects
Emerging evidence suggests that this compound might exhibit neuroprotective effects through modulation of neurotransmitter systems. Research indicates that certain pyridine derivatives can enhance dopaminergic activity and provide protective effects against neurodegenerative diseases.
Case Study:
A recent study demonstrated that a related compound improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .
The biological activity of This compound is thought to be mediated through several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes responsible for cellular proliferation.
- Oxidative Stress Reduction: By acting as an antioxidant, it could mitigate oxidative damage in cells.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
13-methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene |
InChI |
InChI=1S/C18H17N3/c1-12-7-8-13-4-2-6-16-17(15(13)10-12)21-18(20-16)14-5-3-9-19-11-14/h3,5,7-11H,2,4,6H2,1H3,(H,20,21) |
InChI Key |
UMPMAFOKUASNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC3=C2N=C(N3)C4=CN=CC=C4)C=C1 |
Origin of Product |
United States |
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